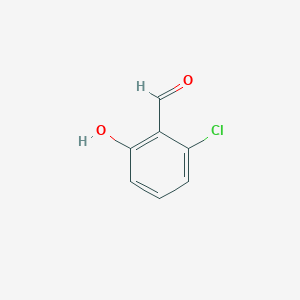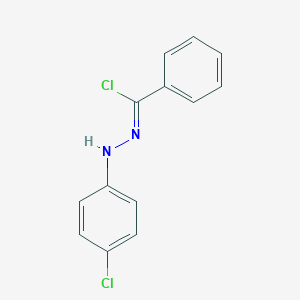
Benzoyl chloride 4-chlorophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride 4-chlorophenylhydrazone (BCP) is an organic compound used in scientific research for its ability to inhibit the activity of copper-containing amine oxidases (CuAOs). CuAOs are enzymes that play a role in the metabolism of biogenic amines such as dopamine, serotonin, and norepinephrine. The inhibition of CuAOs by BCP has potential applications in the treatment of various diseases such as Parkinson's disease, depression, and hypertension.
Mécanisme D'action
Benzoyl chloride 4-chlorophenylhydrazone inhibits the activity of CuAOs by binding to the copper ion in the active site of the enzyme. This binding prevents the oxidation of biogenic amines, which leads to an increase in their concentration in the body. The increase in biogenic amine concentration has potential therapeutic effects in the treatment of various diseases such as Parkinson's disease, depression, and hypertension.
Effets Biochimiques Et Physiologiques
Benzoyl chloride 4-chlorophenylhydrazone has been shown to increase the concentration of biogenic amines such as dopamine, serotonin, and norepinephrine in the body. This increase in biogenic amine concentration has potential therapeutic effects in the treatment of various diseases such as Parkinson's disease, depression, and hypertension. Benzoyl chloride 4-chlorophenylhydrazone has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzoyl chloride 4-chlorophenylhydrazone in lab experiments is its ability to selectively inhibit CuAOs. This selectivity allows researchers to study the effects of CuAO inhibition on biogenic amine metabolism without affecting other enzymes. However, Benzoyl chloride 4-chlorophenylhydrazone has limitations in terms of its stability and solubility. Benzoyl chloride 4-chlorophenylhydrazone is sensitive to light and can decompose over time. Benzoyl chloride 4-chlorophenylhydrazone is also insoluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Benzoyl chloride 4-chlorophenylhydrazone. One direction is the development of Benzoyl chloride 4-chlorophenylhydrazone derivatives with improved stability and solubility. Another direction is the study of the effects of CuAO inhibition on other physiological processes such as inflammation and oxidative stress. Additionally, Benzoyl chloride 4-chlorophenylhydrazone could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the development of Benzoyl chloride 4-chlorophenylhydrazone-based therapies for the treatment of various diseases such as Parkinson's disease, depression, and hypertension is a promising future direction.
Méthodes De Synthèse
Benzoyl chloride 4-chlorophenylhydrazone can be synthesized by the reaction of 4-chlorophenylhydrazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
Benzoyl chloride 4-chlorophenylhydrazone has been extensively studied for its ability to inhibit CuAOs. CuAOs are involved in the metabolism of biogenic amines such as dopamine, serotonin, and norepinephrine. Inhibition of CuAOs by Benzoyl chloride 4-chlorophenylhydrazone has potential applications in the treatment of various diseases such as Parkinson's disease, depression, and hypertension. Benzoyl chloride 4-chlorophenylhydrazone has also been studied for its antioxidant properties and its ability to scavenge free radicals.
Propriétés
Numéro CAS |
17359-82-9 |
|---|---|
Nom du produit |
Benzoyl chloride 4-chlorophenylhydrazone |
Formule moléculaire |
C13H10Cl2N2 |
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
(Z)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-6-8-12(9-7-11)16-17-13(15)10-4-2-1-3-5-10/h1-9,16H/b17-13- |
Clé InChI |
IMHUAQVGERGSNQ-LGMDPLHJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)Cl)/Cl |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




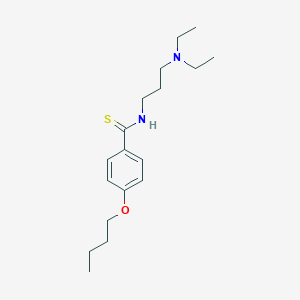
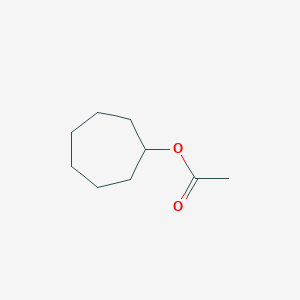
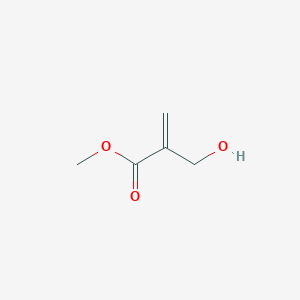
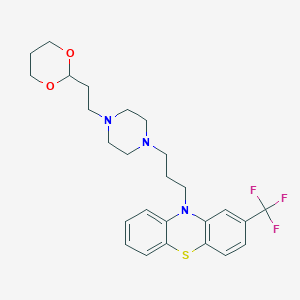
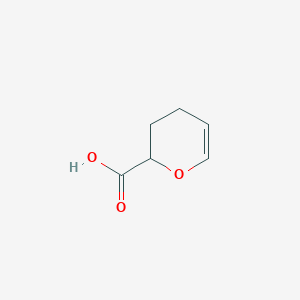
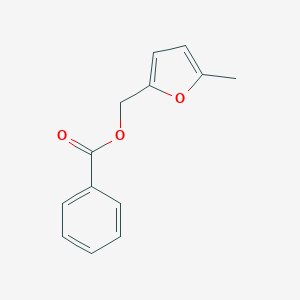
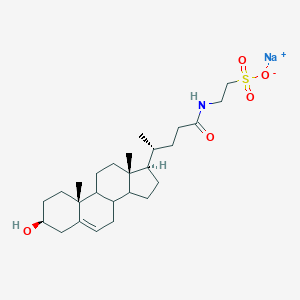
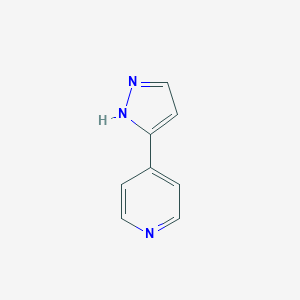
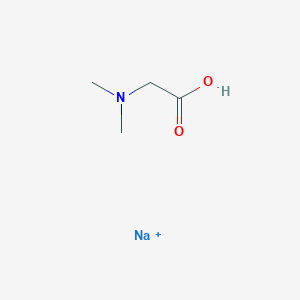
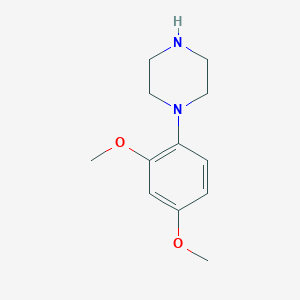
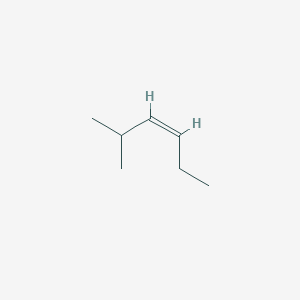
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
